molecular formula C9H9F2NO2 B14868819 Ethyl (5,6-difluoropyridin-2-YL)acetate

Ethyl (5,6-difluoropyridin-2-YL)acetate

Cat. No.: B14868819
M. Wt: 201.17 g/mol
InChI Key: BEYHEGAFTOHHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5,6-difluoropyridin-2-YL)acetate (CAS 1260672-07-8) is a chemical compound with the molecular formula C 9 H 9 F 2 NO 2 and a molecular weight of 201.17 g/mol . It belongs to a class of fluorinated pyridine derivatives recognized as attractive and promising building blocks in organic synthesis and drug discovery . The incorporation of fluorine atoms onto the pyridine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of potential drug candidates, for instance, by enhancing lipophilicity and increasing resistance to oxidative metabolism . As an ester-bearing difluoropyridinyl scaffold, this compound serves as a key synthetic intermediate. It can be utilized in the construction of various more complex molecules, including α,α-difluoropyridinylacetonitriles, amines, and diamines, which are of significant interest in the design of biologically active compounds . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

ethyl 2-(5,6-difluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9F2NO2/c1-2-14-8(13)5-6-3-4-7(10)9(11)12-6/h3-4H,2,5H2,1H3

InChI Key

BEYHEGAFTOHHHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)F)F

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl (5,6-difluoropyridin-2-yl)acetate and its analogs:

Compound Name Substituents/Backbone Molecular Formula Key Features Source/Application
This compound Pyridine: 5,6-diF; 2-ester C₉H₉F₂NO₂* Electron-withdrawing difluoro group may enhance metabolic stability and acidity. Synthetic intermediate (inferred)
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate Pyridine: 5-F, 6-CH₃; 2-ester C₁₀H₁₂FNO₂ Methyl group increases lipophilicity; mono-fluoro reduces electronic effects. Agrochemical research
Ethyl 2-(5-bromo-2,3-difluorophenoxy)acetate Phenoxy: 5-Br, 2,3-diF; 2-ester C₁₀H₉BrF₂O₃ Bromine adds steric bulk; phenoxy backbone alters electronic interactions. Pharmaceutical synthesis
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate Phenyl: 4-F, 2,6-OCH₃; 2-ester C₁₂H₁₅FO₄ Methoxy groups donate electrons; fluoro enhances polarity. Drug discovery
Ethyl (5,6-dihydrosanguinarine-6-yl)acetate Dihydroisoquinoline; 6-ester C₂₁H₁₉NO₄ Natural alkaloid ester with fused rings; bioactive (antimicrobial) Botanical extracts (Macleaya spp.)

*Molecular formula inferred from structural analogs.

Structural and Electronic Differences

  • In contrast, Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate balances lipophilicity (from CH₃) with moderate electronic effects (single F).
  • Backbone Heterocycles: Pyridine derivatives (e.g., the target compound) exhibit inherent polarity and hydrogen-bonding capability due to the nitrogen atom, unlike phenoxy or phenyl-based analogs (e.g., ), which rely on oxygen or methoxy groups for polarity .
  • Natural vs. Synthetic Origins : Ethyl (5,6-dihydrosanguinarine-6-yl)acetate is a natural alkaloid ester with a complex tetracyclic structure, highlighting the diversity of ester functionalities in bioactive molecules. Synthetic analogs (e.g., ) prioritize tunable substituents for specific applications.

Q & A

Q. Table 1. Comparative Fluorination Efficiency

Fluorinating Agent Solvent Temp (°C) Yield (%) Byproducts
KFDMF10045Defluorinated pyridine
AgFDCM8065None

Q. Table 2. Key ¹⁹F NMR Shifts

Position δ (ppm) Coupling Partners
5-F-118.2H-4 (³J = 8.5 Hz)
6-F-122.7H-3 (³J = 7.2 Hz)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.